Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride
Description
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex indole derivative featuring multiple functional groups:
- Indole core: Substituted at position 3 with a carboxylic acid esterified to a 2-(diethylamino)ethyl group.
- Substituents: 5-Methoxy, 2-methyl, and 1-p-tolyl groups.
- Salt form: The monohydrochloride enhances solubility and stability, typical for pharmaceutical or bioactive compounds .
This structure combines aromatic, electron-donating (methoxy), and steric (methyl, p-tolyl) groups, which influence its physicochemical and biological properties.
Properties
CAS No. |
18235-88-6 |
|---|---|
Molecular Formula |
C24H31ClN2O3 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
diethyl-[2-[5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carbonyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-6-25(7-2)14-15-29-24(27)23-18(4)26(19-10-8-17(3)9-11-19)22-13-12-20(28-5)16-21(22)23;/h8-13,16H,6-7,14-15H2,1-5H3;1H |
InChI Key |
HQFAYMFMKZDOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Functionalization of the indole nucleus at specific positions (3-carboxylic acid, 5-methoxy, 2-methyl, and 1-p-tolyl substitution).
- Esterification of the carboxylic acid group with a 2-(diethylamino)ethyl alcohol derivative.
- Formation of the monohydrochloride salt to improve stability and solubility.
Key reagents and conditions include coupling agents, esterification catalysts, and acid-base treatments.
Stepwise Preparation Procedures
Preparation of Substituted Indole-3-Carboxylic Acid Intermediate
- Starting from indole or substituted indole derivatives, the 3-position carboxylic acid is introduced or functionalized by oxidation or carboxylation reactions.
- Methoxy substitution at the 5-position and methyl substitution at the 2-position are introduced via electrophilic aromatic substitution or by using appropriately substituted starting materials.
- The 1-p-tolyl substitution (N-1 position) is typically installed via N-alkylation or N-arylation reactions using p-tolyl halides or equivalents.
Esterification with 2-(Diethylamino)ethanol
- The carboxylic acid group at the 3-position of the indole derivative is converted into an ester by reaction with 2-(diethylamino)ethanol.
- A common method employs coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base (e.g., triethylamine) to activate the carboxylic acid and facilitate ester bond formation.
- Alternatively, the acid chloride derivative of the indole-3-carboxylic acid can be prepared and then reacted with 2-(diethylamino)ethanol under mild conditions to form the ester.
Formation of the Monohydrochloride Salt
- The free base ester is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the monohydrochloride salt.
- This salt formation enhances the compound's stability, crystallinity, and solubility for further applications.
Representative Synthetic Route (Literature-Based)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Indole derivative + electrophilic reagents | Introduction of 5-methoxy and 2-methyl groups | High regioselectivity required |
| 2 | N-arylation with p-tolyl halide | Installation of 1-p-tolyl substituent | Requires base and catalyst |
| 3 | Oxidation or carboxylation | Formation of indole-3-carboxylic acid | Controlled conditions to avoid overreaction |
| 4 | Dicyclohexylcarbodiimide (DCC), base, 2-(diethylamino)ethanol | Esterification to form 2-(diethylamino)ethyl ester | Typical yields 70-85% |
| 5 | Treatment with HCl | Formation of monohydrochloride salt | Crystallization from ethanol or ether |
Detailed Reaction Conditions and Monitoring
- Esterification Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane or benzene/methanol solvent systems is used to monitor reaction progress.
- Purification: Recrystallization from ethanol or solvent mixtures ensures high purity.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) and Infrared (IR) spectroscopy confirm structural integrity and substitution patterns.
- Temperature: Reactions are typically conducted at ambient or reflux temperatures depending on step requirements.
- Solvents: Common solvents include ethanol, dichloromethane, tetrahydrofuran (THF), and ethyl acetate.
Alternative Synthetic Approaches and Innovations
- A patent (EP0339669A1) describes a novel esterification method involving reaction of indolylglyoxylyl chloride with silver tetrafluoroborate salts, but this method is costly and less practical.
- A more convenient approach involves reacting the indole-3-carboxylic acid derivative with anhydrides in the presence of tertiary amines at ambient temperature, yielding pure esters without expensive reagents.
- Acid-base extraction and salt formation steps are optimized to maximize yield and purity, including controlled pH adjustments and solvent extractions.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Disadvantages |
|---|---|---|---|
| Substitution on indole ring | Electrophilic aromatic substitution, N-arylation | High specificity | Requires regioselective control |
| Esterification | DCC coupling with 2-(diethylamino)ethanol | Efficient, good yields | DCC byproduct removal needed |
| Alternative esterification | Acid chloride + alcohol | Direct, fast | Requires handling of acid chlorides |
| Salt formation | Treatment with HCl in ethanol/ether | Improves solubility and stability | Requires careful pH control |
| Purification | Recrystallization, solvent extraction | High purity | Multiple steps may be needed |
Research Discoveries and Optimization Insights
- Research shows that the presence of the 5-methoxy group and 2-methyl substitution enhances biological activity and solubility, necessitating careful synthetic incorporation.
- The diethylaminoethyl ester moiety improves pharmacokinetic properties such as membrane permeability.
- Optimization of esterification conditions (choice of coupling agent, solvent, temperature) significantly affects yield and purity.
- Formation of the monohydrochloride salt is essential for pharmaceutical formulation due to improved handling and stability.
Chemical Reactions Analysis
Types of Reactions
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles and carboxylic acids .
Scientific Research Applications
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often act as receptor agonists or inhibitors, modulating various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Research Findings
- Synthesis Insights : The target compound’s esterification likely follows methods similar to indole-2-carboxylate derivatives, such as refluxing with acetic acid and sodium acetate .
- Stability: The monohydrochloride salt form improves shelf-life compared to free bases, as seen in procaine .
- Contradictions : Melting points for analogues like 5:6-dimethoxyindole-2-carboxylic acid vary between sources (208°C vs. 202–203°C), emphasizing the need for rigorous characterization .
Biological Activity
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-p-tolyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound belonging to the indole family. This compound exhibits a variety of biological activities that make it a significant subject of research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 431.0 g/mol. Its structure includes an indole ring with various substituents that enhance its solubility and biological activity compared to simpler indole derivatives. The presence of the diethylamino group contributes to its pharmacological properties, making it a candidate for therapeutic applications.
Biological Activities
1. Neuroprotective Effects:
Research indicates that derivatives of indole compounds, including this specific ester, demonstrate significant neuroprotective properties. For instance, studies have shown that similar indole derivatives can protect against oxidative stress and neurotoxicity induced by various agents such as hydrogen peroxide (H₂O₂) and amyloid-beta peptides (Aβ) . These compounds exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
2. Antioxidant Activity:
The compound's structure allows it to function as an effective antioxidant. In vitro studies have demonstrated that related indole derivatives can significantly reduce oxidative damage in neuronal cell lines . This property is crucial for developing therapies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. MAO-B Inhibition:
Indole derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters and associated with neurodegenerative disorders. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters, providing therapeutic benefits in treating conditions like Parkinson's disease .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in neuroprotection and inflammation.
- Antioxidant Pathways: By modulating oxidative stress responses, it helps maintain cellular integrity under pathological conditions.
Study on Neuroprotection
In a study involving SH-SY5Y neuroblastoma cells, derivatives of indole-3-propionic acid demonstrated substantial protective effects against Aβ-induced toxicity. The compounds not only preserved cell viability but also reduced markers of oxidative stress . This suggests that similar compounds could be effective in clinical settings for neuroprotection.
MAO-B Inhibition Analysis
Another research effort focused on the MAO-B inhibitory activity of various indole derivatives revealed that certain substitutions on the indole ring significantly enhanced inhibitory potency. The study provided insights into structure-activity relationships that could guide future drug design .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Indole-3-carbaldehyde | 10242-02-1 | Moderate antioxidant activity |
| 5-Methoxy-2-methylindole | 858515-65-8 | Neuroprotective effects |
| Indole-3-acetic acid | 32387-21-6 | Plant hormone with diverse functions |
This compound stands out due to its unique substitution pattern which imparts distinct chemical and biological properties compared to other indole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this indole derivative, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole precursors modified via alkylation, esterification, and salt formation. For example, analogous indole-2-carboxylic acid derivatives are synthesized using reflux conditions in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to ensure purity . Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratios of formylindole intermediates to aminothiazolone derivatives) and reaction time (3–5 hours) to minimize side products.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of HPLC (for purity >98%), NMR (to confirm substitution patterns at indole positions 1, 2, and 3), and X-ray crystallography (to resolve ambiguities in stereochemistry). For example, methyl ester analogs are validated via canonical SMILES data and PubChem cross-referencing to ensure alignment with predicted molecular formulas (e.g., C₁₂H₁₃NO₂ for simpler derivatives) .
Q. What solvent systems are recommended for solubility testing given the compound’s amphiphilic groups?
- Methodological Answer : The diethylaminoethyl ester and p-tolyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) under acidic conditions (pH <4). For biological assays, prepare stock solutions in DMSO (≤0.1% v/v) to avoid cellular toxicity .
Advanced Research Questions
Q. How can computational methods streamline reaction design and reduce trial-and-error synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., temperature, solvent polarity) for introducing the diethylaminoethyl ester group . This reduces development time by 30–50% compared to traditional methods.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed incubation times, matched cell lines). For example, discrepancies in enzyme inhibition may arise from variations in ester hydrolysis rates; use stability-indicating HPLC to quantify intact compound levels during assays . Compare results with structurally similar analogs (e.g., 5-methoxy-1H-indole-3-carboxylic acid) to isolate substituent-specific effects .
Q. How does the p-tolyl group influence metabolic stability in preclinical models?
- Methodological Answer : Conduct comparative pharmacokinetic studies with and without the p-tolyl substituent. Use LC-MS to track metabolite formation (e.g., hydroxylation at the methyl group). The p-tolyl group may reduce hepatic clearance by sterically shielding the indole core from cytochrome P450 oxidation .
Q. What experimental designs mitigate byproduct formation during esterification?
- Methodological Answer : Employ orthogonal protecting groups (e.g., tert-butyl esters for carboxylic acids) during diethylaminoethyl ester formation. Monitor reactions in real-time via FT-IR to detect premature deprotection. For example, acetic acid reflux conditions minimize racemization but require strict moisture control .
Data Analysis and Validation
Q. How should researchers validate computational predictions of binding affinity for this compound?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference with molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., serotonin receptors). Discrepancies >1 log unit warrant re-evaluation of force field parameters .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
